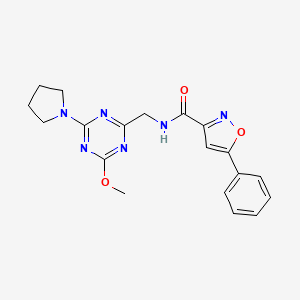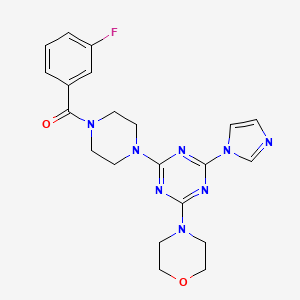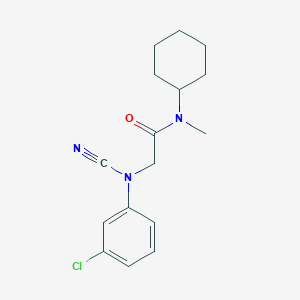![molecular formula C14H12Cl2N4O2 B2573205 Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 537002-83-8](/img/structure/B2573205.png)
Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of molecules known as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These molecules are of interest due to their potential as CDK2 inhibitors, which are targets for cancer treatment .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of new small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds can be confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the design and creation of new small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Aplicaciones Científicas De Investigación
Crystal Structures and Molecular Interactions
The study of crystal structures of compounds closely related to Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate reveals the importance of N–H···N hydrogen bonds, π···π, and C–X···π interactions in determining the arrangement of molecules in the crystal. These interactions significantly influence the supramolecular assemblies generated, highlighting the compound's potential in materials science for designing novel molecular architectures (Boechat et al., 2014).
Synthetic Utility and Preparation of Heterocyclic Compounds
The synthetic utility of azido compounds and their reactions to prepare triazolopyrimidines and other heterocycles underscores the versatility of compounds within this chemical family for generating biologically active molecules. This aspect points towards their potential use in pharmaceutical synthesis and drug design, offering pathways to novel therapeutic agents (Westerlund, 1980).
Antimicrobial and Antiviral Applications
Compounds based on the triazolopyrimidine scaffold, such as those synthesized in various studies, have shown promising antimicrobial and antiviral activities. This indicates the potential of Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives for use in developing new antimicrobial and antiviral therapies, highlighting its significance in medical research and pharmaceutical development (Massari et al., 2017).
Antituberculous and Antimalarial Activity
Several studies have synthesized structural analogs and derivatives to evaluate their tuberculostatic and antimalarial activities. The findings suggest that these compounds, including triazolopyrimidines, exhibit significant biological activity against diseases like tuberculosis and malaria, offering insights into their potential as leads for the development of novel antituberculous and antimalarial drugs (Titova et al., 2019).
Mecanismo De Acción
Target of Action
Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has been found to have significant inhibitory activity Similar compounds have been found to target cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
It is suggested that it interacts with its targets, possibly inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may affect inflammatory pathways.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-7-10(13(21)22-2)12(20-14(19-7)17-6-18-20)8-4-3-5-9(15)11(8)16/h3-6,12H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNNXCMDWWLWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-indol-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2573122.png)

![Methyl 6-methyl-2-(pyridin-2-ylcarbonyl)-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridine-10-carboxylate](/img/structure/B2573127.png)
![2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2573129.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2573130.png)

![7-(4-chlorophenyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2573133.png)
![N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2573136.png)
![N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2573137.png)
![Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate](/img/structure/B2573138.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2573139.png)


